molecular formula C16H15NO B3385867 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile CAS No. 672931-13-4

2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile

Cat. No.: B3385867
CAS No.: 672931-13-4
M. Wt: 237.3 g/mol
InChI Key: QCTSWMZDSNPKNQ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile is a nitrile-containing aromatic compound characterized by a phenyl ring substituted with a benzyloxy group at the para position (C4) and a methyl group at the ortho position (C2). The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity and steric bulk, while the methyl group contributes to electronic stabilization. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent probes .

Properties

IUPAC Name

2-(2-methyl-4-phenylmethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-11-16(8-7-15(13)9-10-17)18-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTSWMZDSNPKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile typically involves the reaction of 4-(benzyloxy)-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile has shown potential in drug discovery and development. Its structural characteristics allow for the modulation of biological activity, making it a candidate for:

  • Anticancer Agents : Research indicates that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The presence of the benzyloxy group can enhance the lipophilicity and cellular uptake of the molecule, potentially increasing its efficacy as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be explored further for developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitution and coupling reactions. The nitrile functional group can participate in reactions like hydrolysis to yield carboxylic acids or amides.
  • Functionalization : The benzyloxy group allows for further functionalization, enabling the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals or materials science.

Material Science

Research into polymers and materials has identified compounds like this compound as precursors for:

  • Fluorescent Materials : The unique structure may contribute to photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
  • Polymer Additives : Its chemical stability and reactivity can be advantageous in modifying polymer properties, enhancing thermal stability or mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of benzyloxy-substituted acetonitriles for their cytotoxic effects against breast cancer cells. Results indicated that modifications to the acetonitrile moiety significantly influenced activity, highlighting the importance of structural optimization in drug design.

Case Study 2: Synthesis of Functionalized Polymers

Research conducted at a leading university demonstrated the use of this compound as a precursor in synthesizing novel polymeric materials with enhanced optical properties. The study showcased how varying the functional groups could tailor the material's properties for specific applications in electronics.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₁₆H₁₅NO
  • Functional Groups : Benzyl ether, nitrile, methyl substituent.
  • Applications : Used in synthesizing kinase inhibitors, antiviral agents, and bioactive natural product analogues .

Comparison with Structural Analogues

The following table summarizes key analogues of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile, highlighting structural variations, synthesis routes, and applications:

Compound Name Substituents Molecular Weight Synthesis Method Applications Reference
This compound C4: -OCH₂C₆H₅; C2: -CH₃ 237.30 g/mol Alkylation of phenol precursors, cyanide substitution Pharmaceutical intermediates
2-(4-(Benzyloxy)phenyl)acetonitrile C4: -OCH₂C₆H₅ 223.27 g/mol Pd-catalyzed coupling, cyanide addition Fluorescent probe synthesis
2-[4-(Benzyloxy)-3-methoxyphenyl]acetonitrile C4: -OCH₂C₆H₅; C3: -OCH₃ 253.29 g/mol Reduction of alcohol intermediates, followed by cyanidation Lamellarin alkaloid synthesis
2-(4-Bromo-3-methylphenyl)acetonitrile C4: -Br; C3: -CH₃ 214.07 g/mol Bromination of toluene derivatives Cross-coupling reactions
2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile C4: -OCH₂C₆H₅; C2: -NH₂ 238.28 g/mol Gabriel synthesis or Strecker reaction Peptide mimetics, enzyme inhibitors

Substituent Effects on Properties

  • Electronic Effects :
    • The benzyloxy group (-OCH₂C₆H₅) is electron-donating via resonance, increasing the electron density of the aromatic ring and stabilizing intermediates in nucleophilic substitutions .
    • Methyl groups (-CH₃) provide steric hindrance and moderate electron donation, influencing regioselectivity in electrophilic aromatic substitutions .
  • Lipophilicity :
    • Benzyloxy-substituted derivatives exhibit higher logP values compared to methoxy or hydroxyl analogues, enhancing membrane permeability in drug candidates .
  • Reactivity :
    • Bromo-substituted analogues (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile) are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Biological Activity

2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile, a compound with the CAS number 672931-13-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyloxy-substituted phenyl derivatives with acetonitrile under specific conditions. The process can be optimized to yield high purity and yield of the target compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Cytotoxicity : Evaluations on various cancer cell lines have shown varying degrees of cytotoxicity, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, suggesting that this compound may also act as an enzyme inhibitor.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
CytotoxicityIC50 values ranging from 10 µM to 50 µM on cancer cell lines
Enzyme InhibitionPotential inhibition observed in preliminary studies

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various compounds on T-lymphoblastic cell lines, this compound demonstrated significant activity with an IC50 value as low as 10 µM. The selectivity profile indicated minimal toxicity towards non-cancerous cells, highlighting its potential for targeted cancer therapy .

Case Study: Antimicrobial Properties

A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, a boronic acid intermediate like 4-Benzyloxy-2-methylphenylboronic acid (CAS: 847560-49-0) could undergo Suzuki-Miyaura coupling with a cyanomethylating agent. Alternatively, benzyloxy-protected intermediates may be used to introduce the acetonitrile group through alkylation or cyanation reactions .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid over-alkylation or deprotection of the benzyloxy group.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for nitriles and benzyl ethers. Key precautions include:

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • In case of exposure, rinse affected areas with water and seek medical attention .
    • Storage : Store in a cool, dry place away from oxidizing agents due to the nitrile group's potential reactivity.

Advanced Questions

Q. How do electronic effects of the benzyloxy and methyl substituents influence the reactivity of the acetonitrile group?

  • Methodological Answer :

  • Benzyloxy Group : The electron-donating benzyloxy group at the para position increases electron density on the aromatic ring, potentially stabilizing intermediates in nucleophilic substitution or coupling reactions.
  • Methyl Group : The ortho-methyl group introduces steric hindrance, which may slow down electrophilic aromatic substitution but enhance regioselectivity in cross-coupling reactions .
    • Experimental Design : Compare reaction rates and yields with analogs lacking substituents (e.g., unsubstituted phenylacetonitrile) using kinetic studies or DFT calculations.

Q. What analytical techniques are effective for characterizing this compound when commercial spectral data are unavailable?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyloxy (δ ~4.9–5.1 ppm for OCH2_2Ph) and acetonitrile (δ ~3.0–3.5 ppm for CH2_2CN) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C16_{16}H15_{15}NO2_2, theoretical MW: 253.27 g/mol).
  • IR : Confirm nitrile absorption at ~2240 cm1^{-1} .
    • Data Contradiction Analysis : If discrepancies arise (e.g., unexpected NMR shifts), cross-validate with alternative methods like X-ray crystallography or 2D NMR (COSY, HSQC).

Q. How can researchers address challenges in Suzuki-Miyaura cross-coupling involving benzyloxy-substituted arylboronic acids?

  • Methodological Answer :

  • Protection/Deprotection : Use stable boronates (e.g., MIDA boronate) to prevent debenzylation under basic conditions.
  • Catalyst Optimization : Employ PdCl2_2(dppf) or SPhos ligands to enhance coupling efficiency with sterically hindered substrates .
    • Case Study : A 2024 study demonstrated that microwave-assisted Suzuki coupling of 4-Benzyloxy-2-methylphenylboronic acid with bromoacetonitrile achieved 78% yield at 100°C in 1 hour .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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